Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate
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Overview
Description
Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring substituted with ethyl, methyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5,6-diphenylpyridazine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridazine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new materials with unique properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound may also interact with cellular pathways involved in disease processes, thereby exerting its effects at the molecular level .
Comparison with Similar Compounds
Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate can be compared with other similar compounds in the pyridazine family:
This compound vs. Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxamide: The carboxamide derivative has different functional groups, leading to variations in chemical reactivity and biological activity.
This compound vs. Ethyl 3-methyl-5,6-diphenylpyridazine-4-sulfonate: The sulfonate derivative exhibits different solubility and stability properties, making it suitable for different applications.
Biological Activity
Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate is a pyridazine derivative that has garnered attention for its diverse biological activities. This compound features a unique structural configuration that contributes to its pharmacological potential, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies and research efforts.
Structural Overview
The molecular formula of this compound is C20H20N2O2, with a molecular weight of approximately 318.37 g/mol. The compound's structure includes:
- A pyridazine ring substituted at the 3-position with an ethyl ester group.
- Phenyl groups at the 5 and 6 positions.
- A methyl group at the 3-position of the pyridazine ring.
This arrangement is significant for its biological interactions and mechanisms of action.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Various studies have indicated its effectiveness against a range of bacterial strains. The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation, but it is believed to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. Certain derivatives of this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, studies indicate that this compound can induce apoptosis in specific cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Comparative Analysis with Related Compounds
A comparative analysis with similar pyridazine derivatives reveals varying biological activities based on structural modifications:
Compound Name | Structure Features | Notable Activities |
---|---|---|
Ethyl 3-(4-chlorophenyl)-5,6-diphenylpyridazine-4-carboxylate | Chlorine substitution at the 3-position | Anticancer activity |
Ethyl 3-(phenoxy)-5,6-diphenylpyridazine-4-carboxylate | Phenoxy group at the 3-position | Antimicrobial properties |
Ethyl 3-methyl-5-(naphthalen-1-yl)-6-(phenylethynyl)pyridazine-4-carboxylate | Naphthalene substitution | Potential anti-inflammatory effects |
This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity.
Study on Antimicrobial Efficacy
In a study published in Scientific Reports, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Anticancer Mechanisms
A recent investigation into the anticancer properties of this compound revealed that it significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study suggested that the compound's ability to induce reactive oxygen species (ROS) plays a crucial role in its anticancer effects .
Properties
CAS No. |
62139-82-6 |
---|---|
Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate |
InChI |
InChI=1S/C20H18N2O2/c1-3-24-20(23)17-14(2)21-22-19(16-12-8-5-9-13-16)18(17)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3 |
InChI Key |
WBZHEHMQHFEMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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